molecular formula C16H15N3O5S2 B2554654 Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 866042-06-0

Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Cat. No.: B2554654
CAS No.: 866042-06-0
M. Wt: 393.43
InChI Key: KLFUJSWKORWMEU-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a chemical compound with the CAS Number: 866042-06-0 . It has a molecular weight of 394.45 . The IUPAC name of this compound is ethyl 2-((5-(((benzofuran-2-ylmethoxy)carbonyl)amino)-1H-1lambda3,3,4-thiadiazol-2-yl)thio)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16N3O5S2/c1-2-22-13(20)9-25-16-19-18-14(26-16)17-15(21)23-8-11-7-10-5-3-4-6-12(10)24-11/h3-7,26H,2,8-9H2,1H3,(H,17,18,21) . This code provides a specific description of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 394.45 . More detailed physical and chemical properties might be available in specialized chemical literature or databases.

Scientific Research Applications

Pharmacological Properties

  • A study explored the pharmacological properties of compounds related to Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, specifically focusing on their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).

Synthesis and Evaluation

  • Research on the design, synthesis, and pharmacological evaluation of similar compounds, particularly as inhibitors in medical research, has been conducted, contributing to the understanding of their potential therapeutic applications (Shukla et al., 2012).

Fungicidal Activity

  • A study demonstrated the fungicidal activity of compounds structurally related to this compound, indicating their potential in agricultural or pharmaceutical applications (El-Telbani et al., 2007).

Antimicrobial and Antifungal Action

  • Another study explored the antimicrobial and antifungal activities of related compounds, showing their sensitivity to various bacterial and fungal strains. This highlights their potential in developing new antimicrobial agents (Sych et al., 2019).

Crystal Structure Analysis

  • Investigations into the crystal structure of similar compounds have been conducted, providing insights into their molecular properties and potential applications in material science or pharmaceuticals (Choi et al., 2009).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Mechanism of Action

Properties

IUPAC Name

ethyl 2-[[5-(1-benzofuran-2-ylmethoxycarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S2/c1-2-22-13(20)9-25-16-19-18-14(26-16)17-15(21)23-8-11-7-10-5-3-4-6-12(10)24-11/h3-7H,2,8-9H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFUJSWKORWMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)OCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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